Methyl 2-(3-aminocyclopentyl)acetate hydrochloride
Description
Methyl 2-(3-aminocyclopentyl)acetate hydrochloride is a cyclopentane-derived organic compound featuring an amino group at the 3-position of the cyclopentane ring and an ester functional group. The hydrochloride salt enhances solubility and stability, making it suitable for synthetic workflows .
Properties
CAS No. |
2137637-94-4 |
|---|---|
Molecular Formula |
C8H16ClNO2 |
Molecular Weight |
193.67 g/mol |
IUPAC Name |
methyl 2-(3-aminocyclopentyl)acetate;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-11-8(10)5-6-2-3-7(9)4-6;/h6-7H,2-5,9H2,1H3;1H |
InChI Key |
WGBBEXISFMIDPE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CCC(C1)N.Cl |
Origin of Product |
United States |
Preparation Methods
Hydrogenation of Nitrocyclopentane Derivatives
A common approach involves reducing nitro-substituted cyclopentane precursors. For example, 3-nitrocyclopentylacetic acid is esterified and subsequently hydrogenated to yield the target amine.
- Esterification : 3-Nitrocyclopentylacetic acid (10 mmol) is refluxed in methanol (50 mL) with concentrated H₂SO₄ (1 mL) for 12 hours.
- Hydrogenation : The resulting methyl 2-(3-nitrocyclopentyl)acetate is dissolved in methanol (30 mL) with 10% Pd/C (0.5 g) and stirred under H₂ (50 psi) at 50°C for 6 hours.
- Salt Formation : The crude amine is treated with HCl gas in diethyl ether to precipitate the hydrochloride salt.
Yield : 78–85% after purification by recrystallization (ethanol:water, 3:1).
Boc-Protected Amine Intermediate Route
This method employs tert-butyl carbamate (Boc) protection to prevent side reactions during esterification (,):
Steps :
- Boc Protection : 3-Aminocyclopentanol (10 mmol) is treated with Boc₂O (12 mmol) and DMAP (0.1 mmol) in THF (20 mL) at 0°C for 2 hours.
- Oxidation : The alcohol is oxidized to 3-(Boc-amino)cyclopentylacetic acid using Jones reagent (CrO₃/H₂SO₄) at 0°C.
- Esterification : The acid is refluxed with methanol (30 mL) and H₂SO₄ (1 mL) for 8 hours.
- Deprotection : Boc removal is achieved with 4M HCl in dioxane (15 mL) at 25°C for 3 hours.
Key Data :
- Intermediate Purity : >95% (HPLC) after oxidation.
- Overall Yield : 65–70%.
Diels-Alder Cyclization for Ring Formation
Source describes a Diels-Alder strategy to construct the cyclopentane ring with pre-installed functional groups:
Reaction Scheme :
- Cyclopentane Formation : Butadiene (15 mmol) reacts with methyl acrylate (10 mmol) in toluene at 120°C for 24 hours.
- Amination : The cycloadduct is treated with NaN₃ (12 mmol) and NH₄Cl (15 mmol) in DMF at 80°C for 6 hours to introduce the amine.
- Reduction : The azide is reduced to amine using LiAlH₄ (20 mmol) in THF at 0°C.
Optimization Notes :
Industrial-Scale Production Methods
Continuous Flow Hydrogenation
Patent highlights a scalable process using continuous flow reactors:
| Parameter | Value |
|---|---|
| Substrate | Methyl 2-(3-nitrocyclopentyl)acetate |
| Catalyst | Pd/Al₂O₃ (5 wt%) |
| H₂ Pressure | 30 bar |
| Residence Time | 15 minutes |
| Productivity | 1.2 kg/h |
| Purity | 99.5% (by GC) |
Advantages : Reduced catalyst leaching, higher throughput.
Crystallization Optimization
The hydrochloride salt is purified via anti-solvent crystallization:
| Condition | Optimal Value |
|---|---|
| Solvent | Ethanol |
| Anti-Solvent | Diethyl ether |
| Temperature | −20°C |
| Crystallization Time | 12 hours |
| Particle Size | 50–100 µm |
Impact : 99.9% chiral purity achieved ().
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |
|---|---|---|---|---|
| Nitro Reduction | 85 | 98 | 120 | High |
| Boc Protection | 70 | 95 | 180 | Moderate |
| Diels-Alder | 60 | 90 | 220 | Low |
Key Findings :
- Nitro reduction offers the best balance of yield and cost for large-scale production.
- Boc protection is preferred for high chiral purity in API synthesis.
Challenges and Solutions
Epimerization During Esterification
Catalyst Deactivation in Hydrogenation
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-aminocyclopentyl)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the halogenated compound used.
Scientific Research Applications
Methyl 2-(3-aminocyclopentyl)acetate hydrochloride is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of enzyme-substrate interactions and metabolic pathways.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-(3-aminocyclopentyl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It may also interact with receptors or ion channels, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Methyl 3-Aminocyclopentanecarboxylate (CAS 1314922-38-7)
- Molecular Formula: C₇H₁₃NO₂
- Molecular Weight : 143.18 g/mol
- Key Features: Lacks the hydrochloride salt and has the amino group directly on the cyclopentane ring. The absence of a charged amine reduces water solubility compared to the hydrochloride form .
Methyl 1-(Methylamino)Cyclopentanecarboxylate Hydrochloride
- Inferred Formula: C₈H₁₆ClNO₂ (based on synthesis in )
- Key Features: Features a methyl-substituted amino group (N-methyl) instead of a primary amine. NMR data (δ 9.18 ppm for broad amine protons) indicates strong hydrogen bonding in the hydrochloride form .
Methyl 2-[1-(Aminomethyl)Cyclopropyl]Acetate Hydrochloride (CAS 1417805-94-7)
- Molecular Formula: C₇H₁₄ClNO₂
- Key Features: Replaces the cyclopentane ring with a strained cyclopropane ring. The aminomethyl group introduces steric hindrance, which may affect synthetic yield or metabolic stability in vivo .
Physicochemical Properties
Key Research Findings
- Hydrochloride Salts vs. Free Amines : Hydrochloride forms (e.g., ) improve crystallinity and purification efficiency compared to free amines.
- Steric Effects : Cyclopropane derivatives () exhibit lower synthetic yields due to ring strain, whereas cyclopentane analogs balance stability and synthetic feasibility .
- Safety Profiles : Compounds with methoxy or aromatic groups () show higher irritation risks (H315/H319) compared to aliphatic cyclopentane derivatives .
Biological Activity
Methyl 2-(3-aminocyclopentyl)acetate hydrochloride is a chemical compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article examines its biological activity, mechanism of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a cyclopentane ring and an amine functional group. Its molecular formula contributes to its interactions with various biological targets. The compound's CAS number is 2126163-26-4, and it is primarily utilized in the synthesis of biologically active molecules.
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group may undergo hydrolysis, releasing the active cyclopentylamine, which can modulate enzyme activity and receptor interactions.
Enzyme Interactions
Research indicates that this compound has potential interactions with various enzymes. For instance, studies have shown that it can influence enzyme-substrate interactions and metabolic pathways, leading to significant biological responses. The compound's ability to modulate enzyme activity suggests its potential therapeutic applications.
In Vitro Studies
In vitro studies have demonstrated the compound's effects on cell proliferation and apoptosis. For example, one study reported that treatment with a structurally similar compound resulted in a significant induction of apoptosis in cancer cell lines, measured by the fluorescence intensity of activated caspase-3 . This suggests that this compound may also exhibit similar apoptotic effects.
Case Studies
- Apoptosis Induction : In a study involving various cancer cell lines (MDA-MB-231, Hs 578T), compounds similar to this compound were tested for their ability to induce apoptosis. The results indicated a significant increase in apoptotic signals upon treatment, suggesting potential efficacy in cancer therapy .
- Cell Cycle Arrest : Another study assessed the effect of similar compounds on cell cycle progression. It was found that treatment led to an arrest in the mitotic phase, indicating a disruption in normal cell division processes .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with related compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Methyl 2-(1-amino-2-methylcyclobutyl)acetate | Contains a methyl group at position 2 | Potentially increased lipophilicity |
| Rac-methyl 2-[(1R,3R)-3-amino-2,2-dimethylcyclobutyl]acetate | Dimethyl substitution on cyclobutane ring | Enhanced steric hindrance could affect biological activity |
| Methyl 2-(3-amino-cyclopentyl)acetate | Cyclopentane instead of cyclobutane | May exhibit different pharmacokinetic properties |
This table highlights how structural variations can influence biological activity and pharmacokinetic properties among similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
